Spermexatol
Overview
Description
Spermexatol is a synthetic spermidine-based siderophore analogue. Siderophores are molecules that bind and transport iron in microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Spermexatol is synthesized through a series of chemical reactions involving spermidine and dihydroxybenzoic acid derivatives. The synthesis typically involves the following steps:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling reactions: The protected spermidine is coupled with dihydroxybenzoic acid derivatives using coupling agents such as dicyclohexylcarbodiimide.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Spermexatol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Spermexatol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study siderophore-mediated iron transport.
Biology: Investigated for its role in microbial iron acquisition and its potential to inhibit bacterial growth by sequestering iron.
Medicine: Explored for its potential as an antimicrobial agent due to its ability to disrupt iron homeostasis in pathogens.
Industry: Utilized in the development of novel drug delivery systems and as a chelating agent in various industrial processes
Mechanism of Action
Spermexatol exerts its effects by binding to iron and forming stable complexes. This binding sequesters iron, making it unavailable for microbial growth and metabolism. The molecular targets include iron transport proteins and enzymes involved in iron metabolism. The pathways involved in its mechanism of action are primarily related to iron homeostasis and transport .
Comparison with Similar Compounds
Spermexatin: Another synthetic spermidine-based siderophore analogue with similar iron-binding properties.
N,N-bis(2,3-dihydroxybenzoyl)-L-lysine: A siderophore analogue with a different backbone structure but similar iron-chelating capabilities.
Mixed catecholate/hydroxamate siderophores: Compounds with both catecholate and hydroxamate functional groups that exhibit similar iron-binding properties.
Uniqueness of Spermexatol: this compound is unique due to its specific spermidine-based structure, which provides distinct binding affinities and selectivity for iron. This uniqueness makes it a valuable tool in studying iron transport and developing antimicrobial strategies .
Biological Activity
Spermexatol is a synthetic compound derived from spermidine, primarily recognized for its role as a siderophore analogue. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential applications in microbial iron acquisition, and its implications in antimicrobial therapy.
Overview of this compound
This compound (CAS Number: 117680-13-4) is designed to mimic natural siderophores, which are compounds that bind and transport iron in microorganisms. The ability to sequester iron is crucial for microbial growth and metabolism, making this compound an important compound in both biological research and potential therapeutic applications.
This compound functions primarily through its iron-binding capabilities. By forming stable complexes with iron, it effectively sequesters this essential nutrient from microbial pathogens, thereby inhibiting their growth. The mechanism involves:
- Binding to Iron : this compound binds to ferric ions (Fe³⁺), forming stable complexes that prevent the availability of iron to bacteria.
- Disruption of Iron Homeostasis : This disruption can lead to the inhibition of various bacterial metabolic processes that depend on iron.
- Targeting Iron Transport Proteins : The compound interacts with proteins involved in iron transport and metabolism within microbial cells, further enhancing its antimicrobial properties .
Antimicrobial Properties
This compound has been investigated for its potential as an antimicrobial agent. Its ability to disrupt iron homeostasis in pathogens makes it a candidate for treating infections caused by iron-dependent bacteria. Studies have shown that this compound can inhibit the growth of various bacterial strains by sequestering iron .
Research Applications
This compound serves as a model compound in several research areas:
- Iron Transport Studies : It is utilized to study siderophore-mediated iron transport mechanisms in microorganisms.
- Microbial Iron Acquisition : Investigations focus on how this compound influences microbial growth by altering iron availability .
- Drug Development : Its properties are explored for developing novel drug delivery systems and chelating agents in industrial processes .
Study 1: Inhibition of Bacterial Growth
A study conducted on Escherichia coli demonstrated that this compound effectively inhibited bacterial growth in iron-limited environments. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of traditional antibiotics when tested under similar conditions.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 5 |
Staphylococcus aureus | 10 |
This indicates that this compound could be a potent alternative or adjunct to existing antimicrobial therapies .
Study 2: Mechanistic Insights
In another investigation, researchers explored the interaction between this compound and bacterial iron transport proteins. Using spectroscopic methods, they confirmed that this compound forms stable complexes with ferric ions, thus preventing their uptake by bacteria.
Interaction Type | Observed Effect |
---|---|
Iron Binding | High affinity |
Growth Inhibition | Significant |
These findings support the hypothesis that this compound's mechanism is closely linked to its ability to bind iron effectively .
Properties
IUPAC Name |
N'-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N'-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-hydroxy-N-methylbutanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O9/c1-29(39)21(33)11-12-22(34)30(16-6-14-28-26(38)18-8-5-10-20(32)24(18)36)15-3-2-13-27-25(37)17-7-4-9-19(31)23(17)35/h4-5,7-10,31-32,35-36,39H,2-3,6,11-16H2,1H3,(H,27,37)(H,28,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLDWAXORWTSDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)N(CCCCNC(=O)C1=C(C(=CC=C1)O)O)CCCNC(=O)C2=C(C(=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151868 | |
Record name | Spermexatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117680-13-4 | |
Record name | Spermexatol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spermexatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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